(3R)-3-Methyl-1-phenylpiperazine;dihydrochloride
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Description
(3R)-3-Methyl-1-phenylpiperazine;dihydrochloride, also known as R-MPP, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of piperazine derivatives and has been found to have interesting pharmacological properties.
Scientific Research Applications
Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity
A study by Padrtová et al. (2020) explored the acetylcholinesterase and butyrylcholinesterase inhibitory activity of indol-2-carboxylic acid esters containing the N-phenylpiperazine moiety. This research involved the synthesis of novel analogs of 1H-indole-2-carboxylic acid and 3-methyl-1Hindole-2-carboxylic acid, with a focus on compounds containing an N-phenylpiperazine group. The compounds demonstrated selected anticholinergic activity, providing insights into the relationship between their chemical structure and biological effects (Padrtová et al., 2020).
Serotoninergic Receptor Affinity and Antihypertensive Agents
Handzlik et al. (2014) conducted a study on phenylpiperazine derivatives of aromatic methylhydantoin, evaluating their affinity for serotoninergic receptors (5-HT1A, 5-HT6, 5-HT7) and α1-adrenoceptors. This research was significant in identifying compounds with high affinity for α1-ARs, 5-HT1A, 5-HT7 receptors, potentially useful as antihypertensive agents (Handzlik et al., 2014).
Tuberculostatic Activity
Foks et al. (2004) synthesized phenylpiperazine derivatives and evaluated them for tuberculostatic activity. The study focused on (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives, testing their in vitro efficacy against tuberculosis. This research contributes to the understanding of the potential therapeutic applications of phenylpiperazine derivatives in treating tuberculosis (Foks et al., 2004).
Selective Cyclooxygenase-2 (COX-2) Inhibitors
Sun et al. (2016) discovered that 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-substituted-phenylpiperazine moiety is a novel and selective ligand for cyclooxygenase-2 (COX-2). Their study identified compound 3k as a promising anti-inflammatory agent with no toxicity, contributing significantly to the development of new non-ulcerogenic COX-2 inhibitors (Sun et al., 2016).
properties
IUPAC Name |
(3R)-3-methyl-1-phenylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h2-6,10,12H,7-9H2,1H3;2*1H/t10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCGAXNLMBPXJB-YQFADDPSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Methyl-1-phenylpiperazine;dihydrochloride |
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